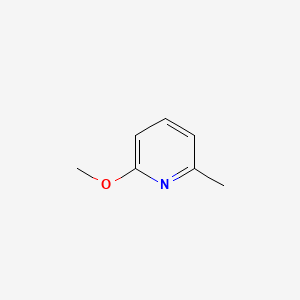

2-甲氧基-6-甲基吡啶

概述

描述

2-Methoxy-6-methylpyridine is a chemical compound that has been studied for its potential applications in various fields, including pharmaceuticals and organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound with a molecular structure that includes a six-membered ring with one nitrogen atom and five carbon atoms. The methoxy and methyl groups attached to the pyridine ring influence its reactivity and physical properties, making it a versatile intermediate in chemical synthesis.

Synthesis Analysis

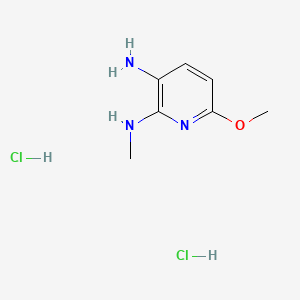

The synthesis of 2-Methoxy-6-methylpyridine and its derivatives has been explored in several studies. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was described, highlighting the use of regioselective reactions and the transformation of various functional groups to achieve the desired product . Another study reported the synthesis of a compound with a similar structure, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, using Vilsmeier–Haack chlorination, followed by structural analysis through X-ray and spectroscopic methods . Additionally, a practical preparation route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate was developed, showcasing process improvements and regioselectivity .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methylpyridine and its hydrate has been characterized using rotational spectra and ab initio calculations. The accurate structure of the skeleton was determined, and the barrier to methyl internal rotation was assessed . X-ray analysis provided insights into the solid-state structure of a related compound, revealing hydrogen bonding and π–π stacking interactions .

Chemical Reactions Analysis

Chemical reactions involving 2-Methoxy-6-methylpyridine have been investigated, with selective bromination being one of the key reactions. This process allowed for the regioselective introduction of various electrophiles into the pyridine derivative . The compound's reactivity was further demonstrated in the synthesis of Lycopodium alkaloids, where it served as a masked pyridone and underwent an Eschenmoser Claisen rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-6-methylpyridine derivatives have been studied through various spectroscopic techniques. For example, the optical properties of a nitropyridine derivative were investigated using UV–vis absorption and fluorescence spectroscopy, and the effects of different solvents on emission spectra were examined . Rotational spectroscopy provided insights into the conformation and bonding of 2-Methoxy-6-methylpyridine and its monohydrate, revealing the presence of strong and weak hydrogen bonds .

科学研究应用

医药中间体

2-甲氧基-6-甲基吡啶用作医药中间体 . 医药行业中的中间体是指用于生产活性药物成分 (API) 的化合物。这些中间体经过进一步的化学反应生成最终的 API。2-甲氧基-6-甲基吡啶作为一种中间体,表明它在某些药物的合成中起着至关重要的作用。

胆结石溶解

发表在《转化医学杂志》上的一项研究证明了 2-甲氧基-6-甲基吡啶作为一种局部胆结石溶解剂的有效性和安全性 . 与常用胆结石溶解剂甲基叔丁基醚 (MTBE) 相比,该化合物对胆固醇和色素性胆结石的溶解度更高 . 此外,2-甲氧基-6-甲基吡啶的毒性更低 .

作用机制

Target of Action

It is known to be used as a pharmaceutical intermediate , implying that it may interact with various biological targets depending on the specific drug it is incorporated into.

Mode of Action

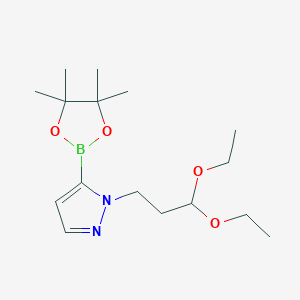

It has been used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this context, it may interact with its targets through the formation of new carbon-carbon bonds.

Result of Action

In a study, 2-Methoxy-6-methylpyridine was found to have a higher dissolubility for cholesterol and pigmented gallstones compared to methyl-tertiary butyl ether (MTBE), a clinical topical agent for gallstone dissolution . This suggests that the compound could have potential applications in the treatment of gallstones.

Action Environment

The action of 2-Methoxy-6-methylpyridine can be influenced by various environmental factors. For instance, in the context of the Suzuki–Miyaura cross-coupling reaction, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

属性

IUPAC Name |

2-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNZMOEBDPZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415945 | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63071-03-4 | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

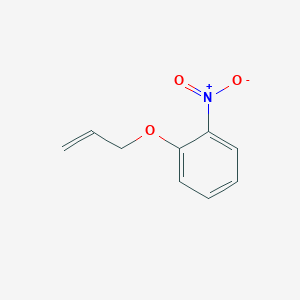

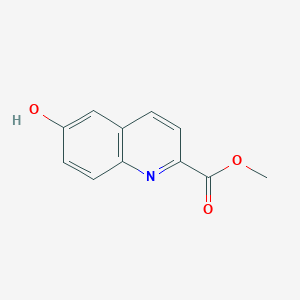

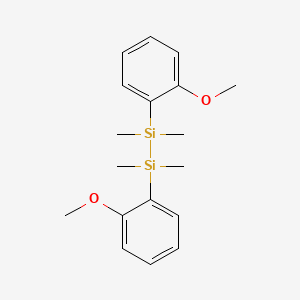

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-methoxy-6-methylpyridine in organic synthesis?

A1: 2-Methoxy-6-methylpyridine serves as a versatile building block in organic synthesis. Its structure allows for selective functionalization, enabling the introduction of various electrophiles. For instance, researchers achieved selective bromination at the 5-position, yielding 5-bromo-2-methoxy-6-methylpyridine. This brominated derivative can then undergo further transformations like deprotonation or lithium-bromine exchange to incorporate other desired functional groups. [, ]

Q2: How does the structure of 2-methoxy-6-methylpyridine influence its reactivity in photochemical reactions?

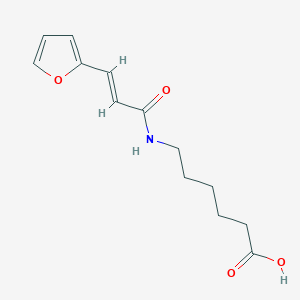

A2: The presence of both a pyridine ring and a methoxy group in 2-methoxy-6-methylpyridine significantly impacts its photochemical behavior. Research shows it participates in unique [2+2] photocycloaddition reactions with furan and 1-cyanonaphthalene. [, ] The specific regioselectivity observed in these reactions, forming either cage-like adducts or tricyclic compounds, highlights the influence of the substituents and their electronic effects on the reaction pathway.

Q3: What computational chemistry methods have been employed to study 2-methoxy-6-methylpyridine?

A3: Researchers have utilized a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the molecular structure and vibrational spectra of 2-methoxy-6-methylpyridine. [] These studies employed various basis sets, including 6-311+G(d,p) and 6-311++G(d,p), to optimize geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO). The results provide valuable insights into the electronic structure and spectral properties of this compound.

Q4: What spectroscopic techniques are commonly used to characterize 2-methoxy-6-methylpyridine?

A4: Researchers employ a combination of spectroscopic methods for comprehensive characterization. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are commonly utilized to analyze the vibrational modes of 2-methoxy-6-methylpyridine. [] These techniques provide information about functional groups and molecular vibrations. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, helps elucidate the compound's structure and connectivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)

![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)

![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)